molecular formula C9H12N2O B7975990 C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylami

C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylami

Cat. No.: B7975990
M. Wt: 164.20 g/mol
InChI Key: CCFPAXVPLHNINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylamine is a chemical compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylamine typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield. The use of a multiposition jar in the milling system enables the processing of up to 12 samples simultaneously .

Chemical Reactions Analysis

Types of Reactions

C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-derivatives, while substitution reactions can produce various substituted benzoxazines .

Scientific Research Applications

C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylamine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylamine stands out due to its specific substitution pattern and the presence of a methylamine group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-8-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,11H,4-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFPAXVPLHNINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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